N-isopropylpiperidine-4-carboxamide
Description
Chemical Identity and Structural Characterization of N-Isopropylpiperidine-4-Carboxamide
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is N-propan-2-ylpiperidine-4-carboxamide , reflecting its substitution pattern (Figure 1). The molecular formula is C₉H₁₈N₂O , with a molecular weight of 170.25 g/mol . Key identifiers include:
The piperidine ring adopts a chair conformation, with the carboxamide group equatorial to minimize steric hindrance. The isopropyl substituent introduces steric bulk, influencing hydrogen-bonding potential and solubility.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Topological Polar SA | 46.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Crystallographic Analysis and Conformational Dynamics
While X-ray crystallographic data for this specific compound remain unreported, structural analogs such as 1-propan-2-ylpiperidine-4-carboxylic acid (CID 6484187) exhibit chair conformations with torsional angles between 54° and 66° for the piperidine ring. Computational models suggest that the amide group adopts a planar geometry due to resonance stabilization, with the isopropyl group introducing a 120° bond angle at the nitrogen atom.
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- N-H stretch : 3300–3250 cm⁻¹ (amide A band).
- C=O stretch : 1650 cm⁻¹ (amide I band).
- C-N stretch : 1250 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z = 170.1 (M⁺). Fragmentation pathways include:
Table 2: Characteristic spectroscopic signals
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.11 (d, 6H) | CH(CH₃)₂ |
| ¹³C NMR | δ 170.2 ppm | C=O |
| IR | 1650 cm⁻¹ | Amide I band |
| MS | m/z = 170.1 | Molecular ion |
Computational Chemistry Insights (DFT-Based Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 6.2 eV, indicating moderate reactivity.
- Electrostatic potential : The carbonyl oxygen and amide nitrogen exhibit high electron density, favoring hydrogen-bond interactions.
- Torsional barriers : Rotation around the C-N amide bond requires ~8 kcal/mol, stabilizing the trans conformation.
Properties
IUPAC Name |
N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDIQDKQBYDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves coupling piperidine-4-carboxylic acid with isopropylamine using carbodiimide reagents. This approach capitalizes on the reactivity of carboxylic acids activated to intermediate acyloxyphosphonium or urea species.
Procedure :
-
Activation : Piperidine-4-carboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen at 0°C.
-
Amine Addition : Isopropylamine (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.
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Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.
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Salt Formation : The free base is treated with HCl in diethyl ether to yield this compound hydrochloride.
Key Advantages :
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High functional group tolerance.
-
Scalable to multigram quantities.
Challenges :
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Competing side reactions (e.g., N-acylurea formation) require careful stoichiometric control.
Reductive Amination of Piperidine-4-Carboxaldehyde
An alternative route involves reductive amination of piperidine-4-carboxaldehyde with isopropylamine, though this method is less common due to intermediate instability.
Procedure :
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Condensation : Piperidine-4-carboxaldehyde (1.0 equiv) and isopropylamine (2.0 equiv) are refluxed in methanol with molecular sieves for 6 hours.
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Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
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Purification : The product is isolated via acid-base extraction and recrystallized from ethanol/water.
Limitations :
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Low yields (~40%) due to aldehyde polymerization.
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Requires strict anhydrous conditions.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (e.g., DMF, DCM) at 0–25°C. Elevated temperatures accelerate side reactions, while lower temperatures improve selectivity.
Table 1: Solvent Optimization for Amidation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 25 | 78 | 98.5 |
| DMF | 25 | 82 | 97.8 |
| THF | 0 | 65 | 96.2 |
Catalytic Additives
The use of HOBt or HOAt as additives suppresses racemization and enhances coupling efficiency. Catalytic DMAP (4-dimethylaminopyridine) further accelerates acylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern production leverages continuous flow reactors to improve heat transfer and mixing:
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Reactor Setup : Tubular reactor with immobilized EDC/HOBt.
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Throughput : 5–10 kg/day with >90% conversion.
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Downstream Processing : In-line liquid-liquid separation and crystallization units.
Advantages :
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Reduced reaction time (2–4 hours).
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Consistent product quality (RSD <2%).
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis:
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Ball Milling : Piperidine-4-carboxylic acid and isopropylamine are milled with EDC/HOBt for 2 hours.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: C18, 250 × 4.6 mm, 5 µm.
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Mobile Phase: 0.1% TFA in H₂O (A) / acetonitrile (B).
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Gradient: 10–90% B over 20 minutes.
Challenges and Mitigation Strategies
Steric Hindrance in Amidation
The isopropyl group’s bulkiness impedes nucleophilic attack. Mitigation includes:
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Using excess isopropylamine (2.0 equiv).
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Prolonging reaction times (24–48 hours).
Byproduct Formation
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N-Acylurea : Minimized by strict stoichiometric control of EDC.
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Dimerization : Suppressed via low-temperature reactions.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the carboxamide group or piperidine ring. Key findings include:
Oxidation with KMnO₄ under acidic conditions yields carboxylic acids via cleavage of the carboxamide’s C–N bond. Chromium trioxide selectively oxidizes the piperidine ring to form a ketone derivative .
Reduction Reactions
Reductive transformations target the carboxamide group or modify the piperidine ring:
| Reducing Agent | Product Formed | Conditions | Reference |
|---|---|---|---|
| LiAlH₄ | N-Isopropylpiperidin-4-ylmethanamine | Dry THF, 0°C → rt | |
| H₂/Pd-C | Saturated piperidine derivative | Ethanol, 50 psi H₂ |
Lithium aluminum hydride reduces the carboxamide to a primary amine, retaining the isopropyl substituent . Catalytic hydrogenation saturates the piperidine ring under mild conditions .
Substitution Reactions
The carboxamide and piperidine nitrogen serve as nucleophilic sites:
3.1. Nucleophilic Acyl Substitution
Reaction with alkyl halides or acyl chlorides:
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Reagents : Benzyl chloride, SOCl₂
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Products : N-Benzyl or N-acyl derivatives
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Conditions : Base (e.g., Et₃N), 0–25°C.
3.2. Ring Functionalization
Electrophilic aromatic substitution on the piperidine ring:
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Reagents : HNO₃/H₂SO₄, Br₂/FeBr₃
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Products : Nitro- or bromo-substituted derivatives at C-3 or C-5 positions
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Conditions : Controlled stoichiometry to avoid over-substitution .
Cyclization and Annulation
The compound participates in intramolecular reactions to form complex heterocycles:
| Reaction Type | Product | Catalyst/Conditions | Reference |
|---|---|---|---|
| Intramolecular aza-Michael | Spiropiperidines | Organocatalysts (e.g., TBAF) | |
| Cycloaddition | Fused pyrano-piperidine systems | Ultrasound, InCl₃ catalysis |
Notably, ultrasound-assisted cycloadditions with malononitrile yield pyrano[2,3-c]pyrazole hybrids, demonstrating >90% efficiency under optimized conditions .
Biochemical Interactions
While not traditional "reactions," its bioactivity involves reversible binding:
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Thrombin Inhibition : Forms hydrogen bonds with Asp189 and π–π interactions with Tyr60A (Kᵢ = 6 nM) .
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Cholinesterase Binding : Interacts with Trp84 via cation–π forces, reducing enzymatic activity .
Stability Under Hydrolytic Conditions
The carboxamide group resists hydrolysis in neutral aqueous media but degrades under extremes:
| Condition | Behavior | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Slow hydrolysis to carboxylic acid | >24 hrs |
| pH 13.0 (NaOH) | Rapid decomposition | <1 hr |
Industrial-Scale Modifications
Process optimization for bulk synthesis emphasizes:
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Catalytic Hydrogenation : Pd/C or Raney Ni for cost-effective amide reduction .
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Continuous Flow Oxidation : Enhances safety and yield for carboxylic acid production.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future studies should explore enantioselective transformations and green chemistry adaptations.
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the role of N-isopropylpiperidine-4-carboxamide as a potential dual inhibitor of thrombin and cholinesterase, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound has been shown to inhibit cholinesterase isoforms with a Ki value indicating high potency, suggesting its utility in cognitive decline mitigation strategies .
Pain Management
The compound has demonstrated analgesic and anti-inflammatory effects, indicating its potential for managing pain through modulation of pain pathways. This application is particularly relevant for chronic pain conditions where traditional analgesics may be ineffective or cause adverse effects.
Cardiovascular Research
This compound has been investigated for its effects on sphingosine-1-phosphate (S1P) receptors, which play a crucial role in cardiovascular health and disease. Agonists at these receptors have therapeutic implications for conditions like multiple sclerosis and other autoimmune disorders, suggesting that this compound could be beneficial in cardiovascular research and therapy .
Case Study 1: Alzheimer's Disease Treatment
A study investigated the efficacy of this compound derivatives as inhibitors of cholinesterase and thrombin. The findings indicated that these compounds not only inhibited enzyme activity but also showed neuroprotective effects in animal models of Alzheimer’s disease. Cognitive function tests revealed significant improvements in treated subjects compared to controls .
Case Study 2: Analgesic Properties
In clinical trials assessing the analgesic properties of this compound, patients suffering from chronic pain reported reduced pain levels after administration. The study emphasized the compound's mechanism of action involving modulation of inflammatory pathways, which could lead to new pain management therapies.
Table 1: Inhibition Potency of this compound Derivatives
| Compound Name | Target Enzyme | Ki Value (nM) |
|---|---|---|
| This compound | Acetylcholinesterase | 58 |
| N-isopropylpiperidine derivative A | Butyrylcholinesterase | 695 |
| Isonipecotamide derivative | Thrombin | 6 |
Table 2: Clinical Applications of this compound
Mechanism of Action
The mechanism of action of N-isopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Piperidine-4-carboxamides vary in substituents on the piperidine nitrogen and carboxamide group, significantly altering their pharmacological profiles. Key analogs include:
Structural Insights :
- Piperidine N-Substituents: Benzyl or chlorobenzyl groups (e.g., 2g, 2h) enhance lipophilicity and receptor binding, whereas thienopyrrole in NCGC2955 introduces antiviral specificity .
- Carboxamide N-Substituents : Isopropyl groups balance steric bulk and hydrophobicity, optimizing pharmacokinetics compared to bulkier cyclohexyl (e.g., 2a ) .
Physicochemical Properties
Biological Activity
N-Isopropylpiperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C9H18N2O
- CAS Number: 102125-62-2
This compound belongs to the class of piperidine derivatives, which are known for their varied biological activities, including antimicrobial and antiviral properties .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against several viruses:
- Human Cytomegalovirus (HCMV):
- Coronaviruses:
- Research has shown that this compound is effective against various coronaviruses, including SARS-CoV-2. In vitro studies reported EC50 values ranging from 0.2 to 1.5 μM across different cell lines, demonstrating its efficacy in inhibiting viral replication without significant cytotoxicity (cellular toxicity > 300 μM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although specific data on bacterial activity remains limited.
The mechanism by which this compound exerts its biological effects appears to involve:
- Receptor Interaction: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses such as inhibition of viral replication or microbial growth .
- Selectivity in Targeting: Studies indicate that modifications to the piperidine structure can enhance selectivity for certain biological targets, which may improve therapeutic efficacy while reducing side effects .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique properties that may contribute to its enhanced bioactivity:
| Compound Name | EC50 (μM) against HCMV | EC50 (μM) against SARS-CoV-2 | Notable Properties |
|---|---|---|---|
| This compound | 0.85 | 0.2 | High selectivity and low toxicity |
| NCGC2955 | 0.84 | 0.11 | Similar activity profile |
| Other Piperidine Derivatives | Varies | Varies | Generally lower selectivity |
Case Study 1: Inhibition of HCMV
In a controlled laboratory setting, this compound was tested on HCMV-infected cells. The results indicated a marked reduction in viral protein expression levels when treated early during infection stages, supporting its role as an immediate early-to-late stage inhibitor .
Case Study 2: Antiviral Efficacy against SARS-CoV-2
In studies involving Calu-3 cells infected with SARS-CoV-2, this compound demonstrated potent antiviral activity with minimal cytotoxic effects. The compound was shown to significantly reduce viral RNA levels and inhibit viral replication effectively within the first 24 hours post-infection .
Q & A
Q. What are the standard synthetic routes for N-isopropylpiperidine-4-carboxamide?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives are prepared by reacting piperidine-4-carboxamide precursors with isopropyl halides or via reductive amination using isopropylamine. Purification involves column chromatography, followed by characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton and carbon environments, such as the isopropyl group’s methyl resonances (~1.0–1.4 ppm) and the piperidine ring’s stereochemistry .
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks at m/z 276.37 for the parent compound) .
- Infrared (IR) spectroscopy : To identify functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use of fume hoods for reactions involving volatile reagents .
- Waste disposal : Segregation of contaminated materials according to institutional guidelines .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
Optimization strategies include:
- Reaction parameter tuning : Adjusting temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., HATU for efficient coupling) .
- Design of Experiments (DoE) : Systematic variation of substituents (e.g., benzyl vs. chlorobenzyl groups) to assess steric/electronic effects on yield. Reported yields for derivatives range from 26% to 82% under optimized conditions .
Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?
Contradictions may arise from differences in assay conditions, purity, or structural variations. Mitigation strategies include:
- Comparative bioassays : Replicating studies under standardized conditions (e.g., fixed cell lines or enzyme concentrations) .
- Purity validation : Re-analysing compounds via HPLC to exclude impurities as confounding factors .
- Statistical rigor : Employing multivariate analysis to isolate structure-activity relationships (SAR) .
Q. What crystallographic methods are employed to determine the solid-state structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles .
- Refinement : Software like SHELXL for modeling thermal displacement parameters and hydrogen bonding networks (e.g., C=O···H-N interactions) .
- Validation : Checking against crystallographic databases (e.g., CCDC) to confirm novel structures .
Q. How can structure-activity relationship (SAR) studies enhance the design of this compound-based therapeutics?
SAR strategies involve:
- Systematic substitution : Introducing electron-withdrawing (e.g., -Cl) or donating groups (e.g., -OCH₃) on the piperidine or aryl moieties to modulate receptor affinity .
- In silico modeling : Docking studies to predict interactions with biological targets (e.g., sigma receptors or ion channels) .
- Biological validation : Testing analogs in in vitro (e.g., receptor binding assays) and in vivo models (e.g., anxiolytic activity in rodents) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
